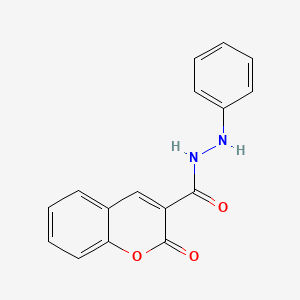
2-oxo-N'-phenyl-2H-chromene-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide is a compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. The reaction is carried out in absolute ethanol under reflux conditions for about 2 hours. The resulting precipitate is filtered, washed with ethanol, and dried .
Industrial Production Methods
While specific industrial production methods for 2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: The phenyl group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Applications De Recherche Scientifique
2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds and hydrazones.
Biology: Studied for its potential as an enzyme inhibitor, particularly HIV-1 integrase inhibitors.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. This inhibition disrupts the viral replication cycle, making it a potential therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-oxo-2H-chromene-3-carbohydrazide
- N’-phenyl-2H-chromene-3-carbohydrazide
- 2-oxo-N’-benzyl-2H-chromene-3-carbohydrazide
Uniqueness
2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide stands out due to its unique combination of the chromene core and the phenyl hydrazide moiety. This structure imparts distinct biological activities and chemical reactivity, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C16H12N2O3 |
|---|---|
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
2-oxo-N'-phenylchromene-3-carbohydrazide |
InChI |
InChI=1S/C16H12N2O3/c19-15(18-17-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)21-16(13)20/h1-10,17H,(H,18,19) |
Clé InChI |
GQJLBGXDQVEXKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNC(=O)C2=CC3=CC=CC=C3OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
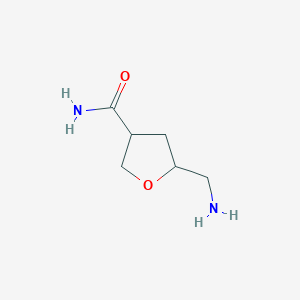
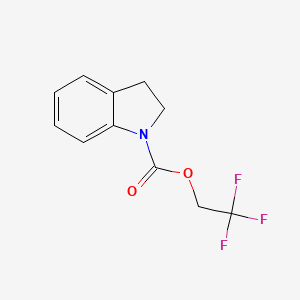
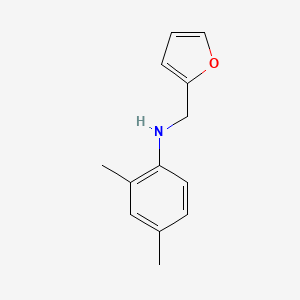
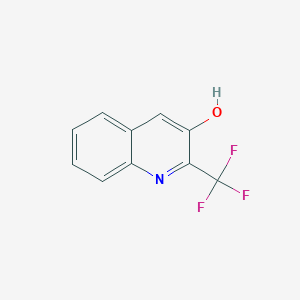
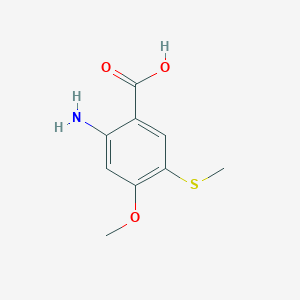

![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
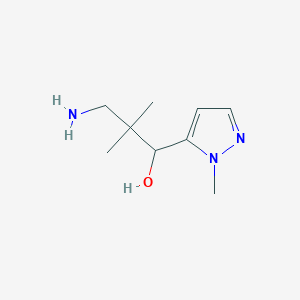
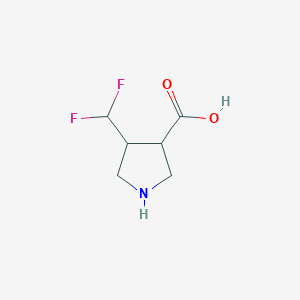
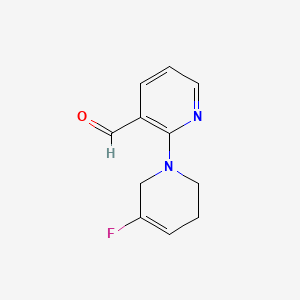
![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)

![(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B13159459.png)
